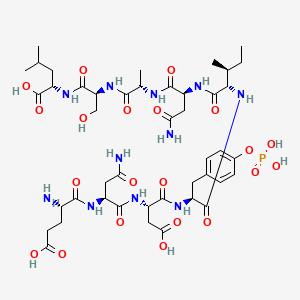

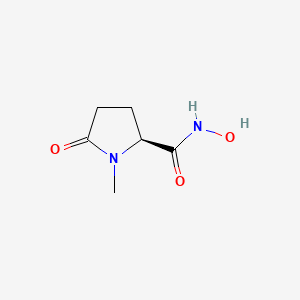

![molecular formula C7H5N3O B588694 Imidazo[1,2-b]pyridazine-3-carbaldehyde CAS No. 154578-27-5](/img/structure/B588694.png)

Imidazo[1,2-b]pyridazine-3-carbaldehyde

Overview

Description

Imidazo[1,2-b]pyridazine is a class of organic compounds that are part of the larger group of azoles . They have been attracting substantial interest due to their potential pharmaceutical applications . Imidazo[1,2-b]pyridazine-3-carbaldehyde is a specific compound within this class.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines has been well studied in the past decade because of its importance as a bioactive scaffold . The preparation of imidazo[1,2-b]pyridazines involves cyclization and their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines can undergo various chemical reactions. For instance, they can be prepared and functionalized through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications

Treatment of Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis

Imidazo[1,2-b]pyridazine compounds have been identified as IL-17A inhibitors, which can be used for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . IL-17A is a pro-inflammatory cytokine that plays a key role in chronic inflammation and is a major driver of tissue damage . The application of these compounds could provide efficacy comparable to anti-IL-17A antibodies for psoriasis .

Inhibitors of TAK1 Kinase for Multiple Myeloma Treatment

Imidazo[1,2-b]pyridazine compounds have been found to inhibit TAK1 kinase at nanomolar concentrations . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis . These compounds have shown excellent activities against multiple myeloma, a type of blood cancer .

Use in Optoelectronic Devices

Imidazo[1,2-b]pyridazine derivatives have shown great potential in materials science, including use in optoelectronic devices . These compounds can be used in the development of new materials with unique electronic properties .

Use in Sensors

These compounds have also been used in the development of sensors . Their unique chemical structure allows them to interact with various substances, making them useful in the design of new types of sensors .

Anti-cancer Drugs

Imidazo[1,2-b]pyridazine derivatives have been explored as potential anti-cancer drugs . Their ability to interact with various biological targets makes them promising candidates for the development of new cancer therapies .

Emitters for Confocal Microscopy and Imaging

These compounds have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them ideal for these applications, allowing for high-resolution imaging of biological samples .

Future Directions

properties

IUPAC Name |

imidazo[1,2-b]pyridazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-5-6-4-8-7-2-1-3-9-10(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKQVARUFORQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665455 | |

| Record name | Imidazo[1,2-b]pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-b]pyridazine-3-carbaldehyde | |

CAS RN |

154578-27-5 | |

| Record name | Imidazo[1,2-b]pyridazine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154578-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-b]pyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

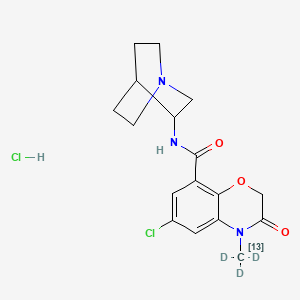

![2-[(4-Methylpentanoyl)amino]butanoic acid](/img/structure/B588614.png)

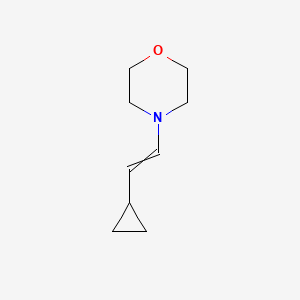

![(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B588621.png)

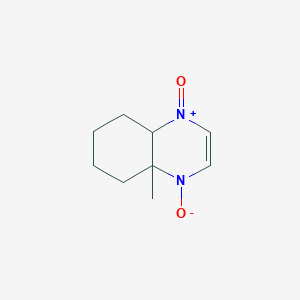

![1,5-dimethyl-4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B588626.png)

![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile](/img/structure/B588628.png)